molecular formula C26H24N2O5 B2754382 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate CAS No. 361159-07-1

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate

Cat. No.: B2754382
CAS No.: 361159-07-1
M. Wt: 444.487
InChI Key: GWDCPJMRTAYDCB-UHFFFAOYSA-N
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Description

2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate is an intriguing compound with significant potential in various scientific fields This molecule is composed of multiple functional groups, including a morpholine ring, dioxo isoquinoline core, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate can be achieved through multi-step organic synthesis. A typical synthetic route involves:

  • Formation of the Isoquinoline Core: : Begin with the construction of the isoquinoline core through cyclization reactions, often using starting materials like phthalic anhydride and amines.

  • Introduction of the Morpholino Group: : The morpholino group can be introduced via nucleophilic substitution reactions, typically using morpholine and appropriate leaving groups.

  • Esterification: : Finally, the methylbenzoate moiety is introduced via esterification reactions, using carboxylic acids or acid chlorides with methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of these synthetic steps for scale-up, including:

  • Catalysis: : Utilization of catalytic systems to enhance reaction efficiency.

  • Green Chemistry: : Employing environmentally friendly solvents and reagents.

  • Flow Chemistry: : Implementing continuous flow processes for better control and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Possible at the morpholine nitrogen or other reactive sites.

  • Reduction: : Particularly at carbonyl groups within the isoquinoline core.

  • Substitution: : Nucleophilic or electrophilic substitutions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Various halides, sulfonates, or other leaving groups, along with appropriate nucleophiles or electrophiles.

Major Products Formed

  • Oxidation Products: : Hydroxylated derivatives or N-oxides.

  • Reduction Products: : Alcohols or reduced isoquinoline derivatives.

  • Substitution Products: : Varied depending on the nucleophile or electrophile used, potentially leading to functionalized aromatic compounds.

Scientific Research Applications

2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate has diverse applications, including:

  • Chemistry: : Used as a building block for more complex molecules.

  • Medicine: : Investigated for therapeutic potential, possibly in cancer research due to isoquinoline derivatives' known pharmacological activities.

  • Industry: : Utilized in materials science for developing new polymers or as a precursor in synthetic dyes.

Comparison with Similar Compounds

Unique Aspects

  • Structural Uniqueness: : The combination of morpholine, isoquinoline, and methylbenzoate groups in a single molecule is relatively unique, providing a distinct set of properties.

  • Versatility: : Its diverse functional groups offer numerous points for chemical modifications, enhancing its utility in various fields.

Similar Compounds

  • Isoquinoline Derivatives: : Compounds like berberine or papaverine, known for their biological activities.

  • Morpholine Containing Molecules: : Such as aminorex or linezolid, which have applications in medicinal chemistry.

  • Benzoate Esters: : Including compounds like methylparaben or ethyl benzoate, commonly used in preservatives and flavorings.

Properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-17-4-2-5-18(16-17)26(31)33-15-12-28-24(29)20-7-3-6-19-22(27-10-13-32-14-11-27)9-8-21(23(19)20)25(28)30/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDCPJMRTAYDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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